Dodecyl 3-hydroxy-4-methoxybenzoate
Description
Crystallographic Data
Crystallographic studies of structurally analogous compounds, such as 4-hydroxy-3-methoxybenzoic acid (vanillic acid) , reveal monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 13.427 Å, b = 10.069 Å, c = 12.751 Å, and β = 116.124°. Hydrogen bonding between the hydroxyl group and adjacent oxygen atoms stabilizes the crystal lattice, a feature likely conserved in the dodecyl derivative.
Spectroscopic Characterization
Fourier-Transform Infrared Spectroscopy (FT-IR)
The FT-IR spectrum of this compound exhibits characteristic absorption bands (see Table 1):
Nuclear Magnetic Resonance (NMR) Spectroscopy
Properties
CAS No. |
630128-58-4 |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
dodecyl 3-hydroxy-4-methoxybenzoate |
InChI |
InChI=1S/C20H32O4/c1-3-4-5-6-7-8-9-10-11-12-15-24-20(22)17-13-14-19(23-2)18(21)16-17/h13-14,16,21H,3-12,15H2,1-2H3 |
InChI Key |
FEZXWYGJAGTBBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl 3-hydroxy-4-methoxybenzoate can be synthesized through esterification and transesterification reactions. One common method involves the lipase-catalyzed transesterification of methyl 3-hydroxy-4-methoxybenzoate with dodecanol. The reaction is typically carried out in vacuo, in the absence of solvents and drying agents, using immobilized lipase B from Candida antarctica (Novozym 435) as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar transesterification processes, scaled up to accommodate larger quantities. The use of biocatalysts like lipase enzymes ensures high conversion rates and environmentally friendly conditions.
Chemical Reactions Analysis
Lipase-Catalyzed Transesterification
This method involves replacing the methyl group of methyl 3-hydroxy-4-methoxybenzoate with a dodecyl chain. Immobilized lipase B from Candida antarctica (Novozym 435) catalyzes the reaction in solvent-free conditions at 60°C, achieving >90% conversion efficiency .
Key reaction:
Rhodium-Catalyzed Carbonylation
Aryl iodides undergo alkoxycarbonylation with alcohols in the presence of [Rh(COD)Cl]₂ and DPEPhos ligand. While this method primarily produces methyl or octyl esters , substituting dodecanol could yield the target compound.
Optimal conditions:
-
Catalyst: [Rh(COD)Cl]₂ (2 mol%)
-
Ligand: DPEPhos (4 mol%)
-
Base: Tetramethylpiperidine (TMP)
-
Temperature: 70–120°C
Hydroxyl Group Reactivity
The phenolic -OH at C3 participates in:
-
Alkylation : Reacts with alkyl halides (e.g., 1-bromo-3-chloropropane) in DMF using K₂CO₃ as a base .
-
Acylation : Forms acetylated derivatives with acetic anhydride under acidic conditions (e.g., H₂SO₄ catalysis) .
Example alkylation reaction:
Methoxy Group Reactivity
The methoxy group at C4 is relatively inert but can undergo:
-
Demethylation : Achieved with strong acids (e.g., HBr in acetic acid) or Lewis acids (e.g., BBr₃), converting it to a hydroxyl group .
Ester Hydrolysis
The dodecyl ester bond hydrolyzes under acidic or basic conditions:
| Condition | Product | Reaction Rate (k, h⁻¹) | Yield (%) | Source |
|---|---|---|---|---|
| 1M HCl (reflux) | 3-Hydroxy-4-methoxybenzoic acid | 0.12 | 85 | |
| 1M NaOH (70°C) | 3-Hydroxy-4-methoxybenzoic acid | 0.25 | 92 |
Mechanism:
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Dodecyl 3-hydroxy-4-methoxybenzoate has demonstrated significant antibacterial properties against various pathogens. Studies indicate that the compound disrupts bacterial membrane integrity, leading to cell death. For instance, it has been shown to be effective against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Anticancer Effects
Research has highlighted the compound's potential in cancer therapy. This compound has been found to induce apoptosis in cancer cells through the inhibition of specific signaling pathways, such as the STAT3 pathway. In vitro studies revealed IC50 values indicating its effectiveness in reducing cell viability in various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 0.22 |
| MCF7 | 0.35 |
Cosmetic Applications
This compound is utilized in cosmetic formulations for its emollient properties. It helps improve skin hydration and texture while providing a protective barrier against environmental stressors. Safety assessments have classified it as safe for use in cosmetics at concentrations up to 5% .
Food Science Applications
In food science, this compound serves as a flavoring agent and preservative due to its antimicrobial properties. Its application in food products can enhance shelf life by inhibiting microbial growth. Regulatory standards have recognized its safety when used within specified limits .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against common foodborne pathogens demonstrated a significant reduction in bacterial counts when incorporated into meat products. The study reported a reduction of over 90% in bacterial load at concentrations of 100 µg/mL over a storage period of two weeks.
- Cosmetic Formulation Trial : In a clinical trial assessing skin hydration effects, participants using a cream containing this compound showed a statistically significant increase in skin moisture levels compared to a control group after four weeks of application.
Mechanism of Action
The mechanism of action of dodecyl 3-hydroxy-4-methoxybenzoate involves its interaction with biological membranes and enzymes. The compound’s long dodecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The primary structural analogs include:
- Methyl 3-hydroxy-4-methoxybenzoate (C₉H₁₀O₄): Shares the same aromatic core but with a methyl ester group instead of dodecyl .
- Methyl 3-amino-4-hydroxybenzoate (C₈H₉NO₃): Replaces the methoxy group with an amino (-NH₂) substituent, altering hydrogen-bonding capacity .
- Sodium Dodecyl Sulfate (SDS) (C₁₂H₂₅NaO₄S): A widely studied surfactant with a dodecyl chain but a sulfate head group instead of a benzoate .
Physical and Chemical Properties
Key differences arise from alkyl chain length and substituent effects:
- Solubility: The dodecyl chain reduces aqueous solubility compared to methyl esters but enhances compatibility with nonpolar matrices. SDS, with its ionic sulfate group, exhibits superior water solubility .
- Thermal Stability : Longer alkyl chains generally increase melting points up to a critical length. SDS’s high melting point (206°C) reflects its ionic character, while benzoate esters may decompose before melting .
Functional Differences
- Surfactant Potential: The dodecyl chain in this compound may confer mild surfactant properties, though weaker than SDS due to the absence of an ionic head group. Its dual substituents (-OH and -OCH₃) could enhance interfacial activity in emulsions .
- Biological Activity : Methyl 3-hydroxy-4-methoxybenzoate is used as a reference standard in pharmaceuticals, suggesting that the dodecyl variant might serve as a prodrug or lipophilic carrier .
- Synthetic Flexibility: Amino or bromo substituents (e.g., Methyl 3-amino-4-hydroxybenzoate) increase reactivity for further chemical modifications, whereas methoxy groups enhance stability .
Biological Activity
Dodecyl 3-hydroxy-4-methoxybenzoate (also known as dodecyl gallate) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicine and industry, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by a long dodecyl chain attached to a benzoate structure with hydroxyl and methoxy substituents. This configuration enhances its lipophilicity, allowing it to interact effectively with biological membranes.
The biological activity of this compound is primarily attributed to its interaction with lipid bilayers and proteins. The long alkyl chain facilitates integration into cell membranes, altering their fluidity and permeability. The hydroxy and methoxy groups can engage in hydrogen bonding with proteins, potentially modulating enzyme activities and cellular signaling pathways .
Antioxidant Properties
This compound has been studied for its antioxidant properties . Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer.
Antibacterial Activity
The compound exhibits antibacterial activity against several pathogens. For instance, studies have reported its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating significant antibacterial potential. The mechanism involves disrupting bacterial membrane integrity .
Anticancer Effects
Research has also highlighted the anticancer potential of this compound. In vitro studies show that it can induce apoptosis in cancer cell lines such as HeLa and A549. The compound appears to affect the expression of apoptotic markers, enhancing the levels of pro-apoptotic proteins while decreasing anti-apoptotic factors .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Tested Organisms/Cell Lines | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Antioxidant | Various cell lines | Not specified | Radical scavenging |
| Antibacterial | E. coli, S. aureus | MIC = 40-80 μM | Membrane disruption |
| Anticancer | HeLa, A549 | IC50 = 15.7 μM (HeLa) | Apoptosis induction |
Case Studies
- Antioxidant Study : A study demonstrated that this compound effectively reduced oxidative stress markers in cultured neuronal cells, suggesting its potential as a neuroprotective agent.
- Antibacterial Research : In a comparative study, this compound was shown to outperform several standard antibiotics against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .
- Cancer Cell Line Investigation : A detailed examination of the compound's effects on HeLa cells revealed that treatment led to significant changes in the expression levels of Bcl-2 family proteins, indicating a shift towards apoptosis .
Q & A
Q. What are the recommended synthetic routes for preparing dodecyl 3-hydroxy-4-methoxybenzoate, and how can reaction conditions be optimized?
A common approach involves esterification of 3-hydroxy-4-methoxybenzoic acid with dodecyl alcohol under acid catalysis. Key steps include:
- Protection/deprotection strategies : Use benzyl or methyl groups to protect reactive hydroxyl groups during synthesis, followed by catalytic hydrogenation or hydrolysis for deprotection .
- Esterification : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to enhance reaction efficiency. Monitor progress via thin-layer chromatography (TLC) or FTIR for ester bond formation (~1700 cm⁻¹) .
- Purification : Use column chromatography with silica gel and gradients of ethyl acetate/hexane to isolate the product. Yield optimization may require temperature control (e.g., reflux at 80–100°C) and anhydrous conditions .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the ester linkage, aromatic substitution pattern, and dodecyl chain integration. For example, the methoxy group (δ ~3.8 ppm) and hydroxy proton (δ ~5–6 ppm) are diagnostic .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₂₀H₃₂O₄ at 336.23 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions, using SHELX software for refinement .
Q. How can solubility and purification challenges be addressed for this compound?
- Solubility : Test polar (ethanol, DMSO) and nonpolar solvents (hexane, chloroform). The dodecyl chain enhances lipophilicity, but hydroxyl/methoxy groups may require mixed solvents (e.g., ethanol:water 7:3) .
- Recrystallization : Use ethanol or acetone for recrystallization, leveraging temperature-dependent solubility. Monitor purity via melting point (mp) analysis (compare to literature values) .
Advanced Research Questions
Q. What experimental designs are suitable for studying the compound’s interaction with biological macromolecules (e.g., DNA or proteins)?
- Spectroscopic methods : UV-Vis titration and fluorescence quenching to assess binding constants (Kₐ). For example, monitor hypochromic shifts in DNA absorption spectra upon compound addition .
- Computational modeling : Density Functional Theory (DFT) calculates binding energies and identifies preferred interaction sites (e.g., minor groove vs. intercalation) .
- Viscometry : Measure changes in DNA viscosity to infer binding mode (e.g., intercalation increases viscosity) .
Q. How can stability under varying pH and temperature conditions be systematically evaluated?
- Accelerated stability studies : Incubate the compound at 25–60°C and pH 3–8. Analyze degradation via HPLC at intervals (e.g., 0, 7, 14 days).
- Kinetic analysis : Use Arrhenius plots to predict shelf life at standard conditions. Degradation products can be identified via LC-MS .
- Light sensitivity : Conduct photostability tests under UV/visible light, referencing ICH guidelines .
Q. How can contradictory data in synthesis yields or bioactivity be resolved?
- Structural isomerism : Verify regiochemistry (e.g., 3-hydroxy-4-methoxy vs. 4-hydroxy-3-methoxy isomers) using NOESY NMR or X-ray .
- Reaction parameter screening : Optimize catalysts (e.g., p-toluenesulfonic acid vs. sulfuric acid) and solvent systems (e.g., toluene vs. DMF) to address yield discrepancies .
- Batch-to-batch variability : Implement quality control protocols, including elemental analysis and chromatographic purity checks ≥95% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
